- Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

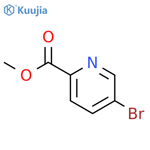

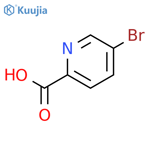

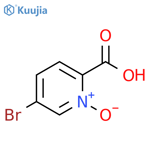

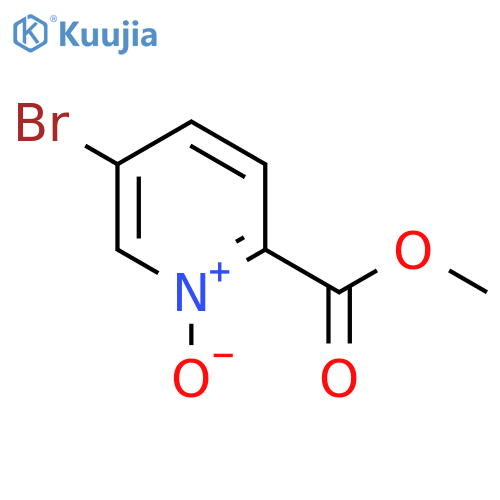

Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

959741-32-3 structure

Nome do Produto:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide

- 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide

- AK00779456

- methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate

- 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester

- C77316

- 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide

- BS-17996

- DB-196363

- 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide

- 959741-32-3

- 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate

- MFCD28962490

- AKOS037649313

- MCYWPISPRQLCFC-UHFFFAOYSA-N

- SCHEMBL2961818

- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

-

- MDL: MFCD28962490

- Inchi: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3

- Chave InChI: MCYWPISPRQLCFC-UHFFFAOYSA-N

- SMILES: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]

Propriedades Computadas

- Massa Exacta: 230.95311g/mol

- Massa monoisotópica: 230.95311g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 2

- Complexidade: 176

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.7

- Superfície polar topológica: 51.8

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB527767-1 g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 1g |

€193.60 | 2023-04-17 | ||

| abcr | AB527767-250 mg |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 250MG |

€114.70 | 2023-04-17 | ||

| eNovation Chemicals LLC | Y1211804-10g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 95% | 10g |

$800 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-100mg |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 97% | 100mg |

139CNY | 2021-05-07 | |

| Aaron | AR01KM05-5g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 5g |

$340.00 | 2025-02-12 | |

| abcr | AB527767-1g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 1g |

€148.90 | 2025-02-16 | ||

| 1PlusChem | 1P01KLRT-5g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 5g |

$183.00 | 2024-04-19 | |

| Ambeed | A155931-5g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 97% | 5g |

$228.0 | 2024-04-16 | |

| Aaron | AR01KM05-100mg |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 100mg |

$24.00 | 2025-02-12 | |

| 1PlusChem | 1P01KLRT-1g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 1g |

$46.00 | 2024-04-19 |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 45 °C

1.2 Reagents: Sodium sulfite ; 0 °C

1.2 Reagents: Sodium sulfite ; 0 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux

Referência

- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux

Referência

- Preparation of aromatic ring compounds as GPR40 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Referência

- Preparation of pyridin-2-amides useful as CB2 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

Referência

- Heterocyclic compounds for use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 0 °C; < 10 °C; 10 °C → rt; overnight, rt

Referência

- Macrocycles containing a 1,3,4-oxadiazole ring for use as modulators of cystic fibrosis transmembrane conductance regulator and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

Referência

- Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators, United States, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux; reflux → rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

Referência

- Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain, Korea, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt

Referência

- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Referência

- Preparation of pyridine-2-carboxamides useful as CB2 agonists, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt

Referência

- Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 10 °C → rt; 2 d, rt

Referência

- Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 2 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor, United States, , ,

Synthetic Routes 14

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C

1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8

Referência

- Pesticidal and parasiticidal vinyl isoxazoline compounds, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 4 h, 25 °C

Referência

- Dihydropyrazine and pyrazine macrocyclic compound, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux

Referência

- Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor, Journal of Medicinal Chemistry, 2015, 58(10), 4266-4277

Synthetic Routes 17

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referência

- Preparation of the lysophosphatidic acid receptor antagonists and their medical applications, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Referência

- Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists, World Intellectual Property Organization, , ,

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials

- 2-Pyridinecarboxylic acid, 5-bromo-, 1-oxide

- Methyl 5-bromopyridine-2-carboxylate

- 5-bromopyridine-2-carboxylic acid

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Literatura Relacionada

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

2. Book reviews

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide) Produtos relacionados

- 2034498-44-5(3-(thiophen-2-yl)-1-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea)

- 2229131-97-7(4-amino-4-(pentafluoroethyl)cyclohexan-1-ol)

- 1805033-38-8(6-(Difluoromethyl)-3-(fluoromethyl)-2-iodopyridine)

- 2138377-10-1(8-(2-Methylbutan-2-yl)-1-propyl-1-azaspiro[4.5]decan-4-amine)

- 1804501-10-7(Methyl 2-aminomethyl-3-cyano-4-methylphenylacetate)

- 1704081-44-6((3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid)

- 2763740-60-7(trans-3-(Phenylmethyl)cyclobutanol)

- 1255716-72-3(4-[(Pyrimidin-5-ylmethyl)-amino]-benzoic acid ethyl ester)

- 2138095-98-2(3-(3-chloropyridin-2-yl)-1-(3-methylcyclobutyl)methyl-1H-pyrazol-5-amine)

- 2227721-53-9((2S)-1-3-chloro-4-(difluoromethoxy)phenylpropan-2-amine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

Pureza:99%

Quantidade:5g

Preço ($):205.0